molecular formula C12H9ClO4S2 B13194831 3-(Benzenesulfonyl)benzene-1-sulfonyl chloride CAS No. 6461-78-5

3-(Benzenesulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B13194831
CAS No.: 6461-78-5
M. Wt: 316.8 g/mol
InChI Key: UUOUFMBNRPPMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C12H9ClO4S2. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two sulfonyl chloride groups attached to a benzene ring. This compound is known for its reactivity and is widely used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Benzenesulfonyl)benzene-1-sulfonyl chloride can be synthesized through the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction typically involves heating the mixture to a temperature range of 170-180°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the compound is often produced by reacting benzene with chlorosulfonic acid. This method involves the gradual addition of benzene to chlorosulfonic acid while maintaining the temperature between 20-25°C. The reaction mixture is then heated to 100°C and held for several hours to complete the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through electrophilic aromatic substitution reactions. The sulfonyl chloride groups act as electrophiles, reacting with nucleophiles such as amines and alcohols. The reaction mechanism involves the formation of a cationic intermediate, followed by the substitution of the sulfonyl chloride group with the nucleophile .

Properties

CAS No.

6461-78-5

Molecular Formula

C12H9ClO4S2

Molecular Weight

316.8 g/mol

IUPAC Name

3-(benzenesulfonyl)benzenesulfonyl chloride

InChI

InChI=1S/C12H9ClO4S2/c13-19(16,17)12-8-4-7-11(9-12)18(14,15)10-5-2-1-3-6-10/h1-9H

InChI Key

UUOUFMBNRPPMLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.